1-(4-Ethyl-3-iodophenyl)propan-1-one
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Overview
Description
1-(4-Ethyl-3-iodophenyl)propan-1-one is an organic compound with the molecular formula C11H13IO and a molecular weight of 288.12 g/mol It is characterized by the presence of an iodine atom and an ethyl group attached to a phenyl ring, which is further connected to a propanone group
Preparation Methods
The synthesis of 1-(4-Ethyl-3-iodophenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the ethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The ethyl group can then be introduced through an alkylation reaction using ethyl halides under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
Chemical Reactions Analysis
1-(4-Ethyl-3-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The propanone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the propanone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(4-Ethyl-3-iodophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of halogenated aromatic compounds on biological pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug synthesis or as a model compound for studying drug interactions.
Mechanism of Action
The mechanism of action of 1-(4-Ethyl-3-iodophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and dipole-dipole interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
1-(4-Ethyl-3-iodophenyl)propan-1-one can be compared with other similar compounds such as:
1-(4-Iodophenyl)ethan-1-one: This compound lacks the ethyl group, which may result in different reactivity and applications.
1-(4-Ethylphenyl)propan-1-one: This compound lacks the iodine atom, affecting its ability to participate in halogen bonding.
1-(4-Ethyl-3-bromophenyl)propan-1-one: The bromine atom can be compared to iodine in terms of size and reactivity, providing insights into the effects of different halogens on the compound’s properties.
Properties
Molecular Formula |
C11H13IO |
---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-(4-ethyl-3-iodophenyl)propan-1-one |
InChI |
InChI=1S/C11H13IO/c1-3-8-5-6-9(7-10(8)12)11(13)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
XIHQVDJHGOVPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)CC)I |
Origin of Product |
United States |
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